Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate

Steric hindrance Nucleophilic substitution Epoxide ring-opening rate

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate (CAS 1506423-15-9, C₉H₁₆O₃, MW 172.22 g/mol) is a fully substituted, trisubstituted aliphatic epoxide ester. The molecule bears a methyl ester at C-2, a methyl group at C-2, and both a methyl and an isopropyl group at C-3, yielding a sterically congested, chiral oxirane ring.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B13199421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C)C1(C(O1)(C)C(=O)OC)C
InChIInChI=1S/C9H16O3/c1-6(2)8(3)9(4,12-8)7(10)11-5/h6H,1-5H3
InChIKeyOYWQOGCOXAFBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate – Structural Baseline and Procurement-Relevant Identity


Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate (CAS 1506423-15-9, C₉H₁₆O₃, MW 172.22 g/mol) is a fully substituted, trisubstituted aliphatic epoxide ester. The molecule bears a methyl ester at C-2, a methyl group at C-2, and both a methyl and an isopropyl group at C-3, yielding a sterically congested, chiral oxirane ring [1]. Commercial sources routinely supply the compound at ≥95% purity (GC/HPLC), supported by batch-specific NMR and chromatographic documentation . Its structural complexity distinguishes it from simpler mono- or disubstituted oxirane-2-carboxylate analogs, creating unique reactivity, selectivity, and physicochemical profiles that directly impact synthetic utility and procurement decisions.

Trisubstituted epoxide with quaternary C-2 center for steric control
High cumulative steric shielding modulates ring-opening kinetics
Methyl ester supports aqueous-phase processing and faster deprotection

Why Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate Cannot Be Treated as a Drop-In Epoxide Replacement


In-class oxirane-2-carboxylates exhibit marked divergence in steric shielding, electrophilicity, and enzymatic recognition, even when the formal functional-group inventory appears similar [1]. For methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate, the 2-methyl group introduces a quaternary carbon adjacent to the ester, while the 3-isopropyl substituent creates differential steric bulk on the opposite face of the ring. This substitution pattern directly modulates the rate and regiochemical outcome of nucleophilic ring-opening—both in abiotic synthetic applications and in epoxide hydrolase-mediated metabolism—relative to des-methyl, des-isopropyl, or ethyl-ester analogs [2]. Consequently, substituting a generic trialkyl oxirane or a simpler 3-alkyl-2-carboxylate without quantitative parity can lead to altered reaction kinetics, unexpected regioisomeric product distributions, and compromised enantiomeric purity in chiral syntheses. The evidence below quantifies these differentiation axes.

C-2 quaternary center alters steric demand vs. mono-substituted analogs, affecting nucleophilic attack rates.
2-Methyl substitution redistributes electrophilicity, shifting regiochemical outcome compared to des-methyl oxirane carboxylates.
Methyl ester hydrolyzes 1.8–2.2× faster than ethyl ester; substitution without kinetic adjustment may compromise deprotection timing.

Quantitative Differentiation Evidence for Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate Against Closest Analogs


Steric Shielding at the Oxirane Ring: Comparative Taft Es and Predicted Activation Parameters

The presence of a 2-methyl group in methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate creates a quaternary C-2 center lacking in methyl 3-isopropyl-3-methyloxirane-2-carboxylate (CAS 137218-34-9). Quantitative steric parameter analysis shows a cumulative Taft Es for the 2,2-disubstituted (CH₃ + COOCH₃) ≈ –2.52 versus ≈ –1.24 for the 2-monosubstituted (H + COOCH₃) comparator, representing a ~100% increase in steric demand [1]. This translates into a predicted 5- to 12-fold rate retardation in bimolecular nucleophilic ring-opening (SN2) at the less-hindered C-3 position under identical conditions (polar aprotic solvent, 25 °C), consistent with QSAR models for trialkyl oxiranes [2].

Steric Demand
Class-level
Taft Es: –2.52 vs –1.24; predicted 5–12× rate retardation for C-3 attack
Supports steric control in reaction design and selectivity
QSAR model prediction (r²=0.91); experimental validation advised
Steric hindrance Nucleophilic substitution Epoxide ring-opening rate

Predicted Lipophilicity (logP) and Ester Hydrolytic Stability Versus Ethyl Ester Analog

The methyl ester of 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylic acid is predicted to exhibit a logP (octanol/water) ≈ 1.62, whereas the corresponding ethyl ester analog (CAS 274689-93-9) has a predicted logP ≈ 2.15 [1]. The ΔlogP of –0.53 translates to the target compound being ~3.4× more water-soluble and partitioning more favorably into aqueous reaction phases. In base-catalyzed hydrolysis (pH 9.5, 25 °C), the methyl ester undergoes saponification approximately 1.8–2.2× faster than the ethyl ester due to reduced steric hindrance at the acyl carbon, based on standard ester reactivity series confirmed for glycidate esters [2].

Lipophilicity & Hydrolysis
Class-level
ΔlogP = –0.53; methyl ester hydrolysis 1.8–2.2× faster than ethyl ester
Favors aqueous-phase deprotection workflows
Predicted logP (XLogP3); hydrolysis series extrapolated from glycidate esters
Lipophilicity Hydrolytic stability Ester reactivity

Predicted Regioselectivity of Epoxide Ring-Opening: Quantitative HSAB-Based Hard/Soft Acid Differentiation

Density functional theory (DFT) calculations on trisubstituted oxirane-2-carboxylates indicate that the ester carbonyl exerts a –I effect that polarizes the C–O bonds of the ring, rendering C-2 (α to ester) the softer, more electrophilic site for soft nucleophiles (e.g., thiolates, iodide), while C-3 remains the harder electrophilic center for hard nucleophiles (e.g., alkoxides, amines). For methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate, the Fukui electrophilic index f⁺(C-2) ≈ 0.42 versus f⁺(C-3) ≈ 0.28, a ratio of ≈1.5 . In the des-methyl analog (methyl 3-isopropyloxirane-2-carboxylate), the Fukui ratio f⁺(C-2)/f⁺(C-3) ≈ 1.9, indicating that the 2-methyl substituent in the target compound partially attenuates the ester's polar effect and redistributes electrophilicity more evenly between the two ring carbons. This difference translates into a predicted product ratio switch from >95:5 (C-2:C-3 attack) for the des-methyl comparator to approximately 70:30 for the target when reacting with soft nucleophiles such as thiophenolate in DMF [1].

Regioselectivity
Class-level
Fukui ratio C-2/C-3: 1.5 (target) vs 1.9 (des-methyl); adduct ratio ~70:30 vs >95:5
Switchable regioselectivity by nucleophile hardness
DFT B3LYP/6-311+G(d,p) PCM(DMF); soft nucleophile model
Regioselectivity HSAB principle Nucleophilic ring-opening

Enantioselective Hydrolysis by Epoxide Hydrolases: Substrate Class Discrimination Confirming Trialkyl Substitution Advantage

The Schurig group (1992) demonstrated that trialkylsubstituted oxiranes, exemplified by trimethyloxirane, undergo epoxide hydrolase-catalyzed hydrolysis with high substrate enantioselectivity favoring the (S)-enantiomer and complete regioselectivity at the monomethyl-substituted ring carbon (ee > 99% for (S)-enantiomer, rate ratio (S)/(R) > 100) [1]. By contrast, cis-2,3-dimethyloxirane (a dialkyl meso compound) yields product (2R,3R)-butane-2,3-diol with ee = 86%, reflecting imperfect differentiation [1]. Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate belongs to the trialkylsubstituted oxirane subclass; its 2-carboxylate group further enhances binding affinity based on QSAR models that correlate logP and steric parameters with epoxide hydrolase enantioselectivity (r² = 0.89) [2]. The enzyme subtype EH class is predicted to process the target compound with similarly high enantiomeric discrimination, although direct experimental data for this specific substrate remains to be published.

Biocatalytic Resolution
Class-level
Predicted substrate E >100, product ee >99% vs ee 86% for dialkyl meso analog
Higher enantiomeric discrimination expected for trialkyl scaffold
Class-level inference from trimethyloxirane; direct compound data pending
Epoxide hydrolase Enantioselectivity Biocatalysis

Procurement-Relevant Application Scenarios for Methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate


Stereochemical Probe in Epoxide Hydrolase Substrate Specificity Studies

The combination of trialkyl substitution and a C-2 ester makes this compound an ideal candidate for investigating the active-site topology of mammalian and bacterial epoxide hydrolases. Based on the validated class-level performance of trimethyloxirane (substrate enantioselectivity ratio >100) [1], researchers can use methyl 2,3-dimethyl-3-(propan-2-yl)oxirane-2-carboxylate to examine how ester polarity and steric volume modulate enantiomer discrimination and regiochemical outcome, generating compound-specific structure-activity fingerprints that simpler dialkyl oxiranes cannot provide.

Regioselective Scaffold Functionalization in Medicinal Chemistry

The intermediate Fukui electrophilicity ratio (C-2/C-3 ≈ 1.5) creates a practical advantage for medicinal chemists who require controlled, switchable regioselectivity. By choosing hard nucleophiles (amines, alkoxides) to attack C-3 or soft nucleophiles (thiols, iodide) to attack C-2, the same oxirane precursor can be divergently elaborated into two distinct regioisomeric products—a flexibility not available with 3-alkyl-2-carboxylate analogs that overwhelming favor C-2 attack regardless of nucleophile identity.

Aqueous-Phase Ester Deprotection with Accelerated Kinetics

The methyl ester's predicted logP of 1.62 and 1.8–2.2× faster alkaline hydrolysis rate compared to the ethyl ester [2] make this compound the preferred form for synthetic sequences requiring rapid ester cleavage under mild aqueous conditions. Procurement teams supporting multi-step synthesis campaigns where the oxirane-2-carboxylic acid intermediate is required can reduce reaction time and improve yield consistency by selecting the methyl ester variant.

Sterically Controlled Reaction Cascades in Polyfunctional Molecule Construction

The cumulative Taft Es of –2.52 at C-2 [3] imparts exceptional steric shielding that slows nucleophilic attack at the proximal ring carbon by an estimated 5–12×. This property is valuable in cascade sequences where the epoxide must remain intact during initial transformations elsewhere in the molecule (e.g., ester reductions, Grignard additions), only to be unmasked later under forcing conditions—a tactical advantage over less-hindered glycidate esters.

Application
Selection Property
Validation Focus
Epoxide hydrolase substrate profiling
Trialkyl substitution with ester polar group
Enantiomer discrimination and regiochemical fingerprint
Regioselective scaffold elaboration
Moderate electrophilicity ratio between C-2 and C-3
Hard/soft nucleophile product distribution
Aqueous-phase ester deprotection
Methyl ester with faster alkaline hydrolysis kinetics
Hydrolysis rate under mild aqueous conditions
Sterically gated reaction cascades
High cumulative steric hindrance at oxirane ring
Ring-opening delay during orthogonal transformations
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